

Technical Guide: 2-(Aminosulfonyl)-4-iodobenzoic Acid Methyl Ester

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Compound of Interest

Compound Name: 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Cat. No.: B183742

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-(aminosulfonyl)-4-iodobenzoate, a halogenated aromatic sulfonamide. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages data from structurally analogous compounds to provide insights into its physicochemical properties, potential synthetic routes, and spectroscopic characterization. The document also explores the potential applications of this molecule in drug discovery and medicinal chemistry, drawing on the established roles of its key functional moieties: the sulfonamide group and the iodinated benzoic acid scaffold.

Chemical Structure and Properties

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is a small organic molecule incorporating a methyl ester, a sulfonamide group, and an iodine atom on a benzene ring.

Chemical Structure:

- IUPAC Name: Methyl 4-iodo-2-sulfamoylbenzoate[1]

- Synonyms: **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester**, 2-carbomethoxy-5-iodobenzenesulfonamide[1]
- CAS Number: 144550-79-8[1]
- Molecular Formula: C₈H₈INO₄S[1]

Physicochemical Properties:

Quantitative experimental data for the target molecule is scarce. The following table summarizes computed and predicted properties from available chemical databases.

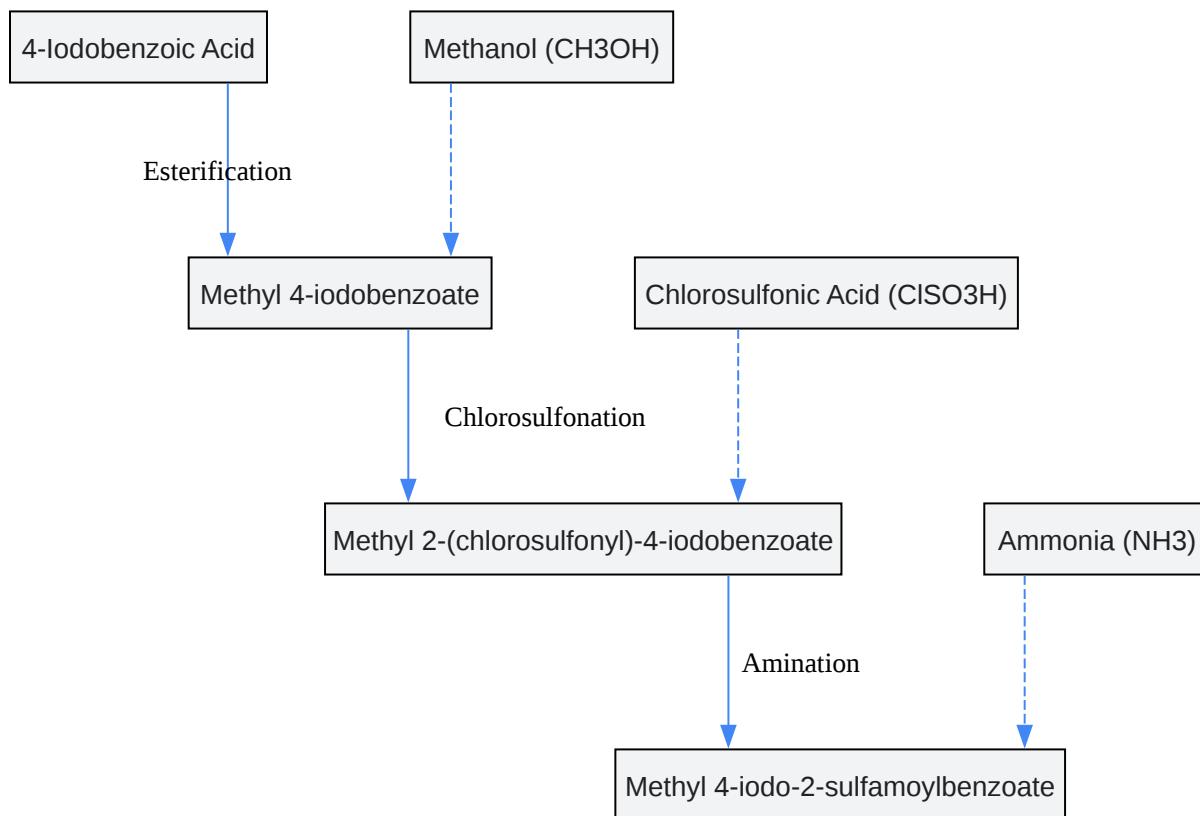
Property	Value	Source
Molecular Weight	341.13 g/mol	PubChem[1]
XLogP3	1.8	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	4	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Boiling Point	480.3 ± 55.0 °C	ChemicalBook (Predicted)
Density	1.912 ± 0.06 g/cm ³	ChemicalBook (Predicted)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of methyl 4-iodo-2-sulfamoylbenzoate is not readily available in published literature, a general synthetic strategy can be proposed based on established methods for the preparation of sulfamoylbenzoates. A plausible route involves the chlorosulfonation of an appropriate benzoic acid derivative followed by amination.

Proposed Synthetic Pathway:

A common method for introducing a sulfonamide group is through the reaction of a sulfonyl chloride with an amine. The sulfonyl chloride can be prepared from the corresponding sulfonic acid or directly from the aromatic ring via chlorosulfonation.



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General synthetic workflow for methyl 4-iodo-2-sulfamoylbenzoate.

General Experimental Protocol (Hypothetical):

- Step 1: Esterification of 4-Iodobenzoic Acid. 4-Iodobenzoic acid would be reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions to yield methyl 4-iodobenzoate.

- Step 2: Chlorosulfonation of Methyl 4-iodobenzoate. The resulting methyl 4-iodobenzoate would then be treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction would introduce a chlorosulfonyl group onto the benzene ring, likely at the position ortho to the activating methyl ester group.
- Step 3: Amination of Methyl 2-(chlorosulfonyl)-4-iodobenzoate. The final step would involve the reaction of the intermediate sulfonyl chloride with ammonia or an ammonia equivalent to form the desired sulfonamide, methyl 4-iodo-2-sulfamoylbenzoate. The reaction is typically carried out in a suitable solvent and may require basic conditions to neutralize the HCl byproduct.

Spectroscopic Characterization (Representative Data)

Specific spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for methyl 4-iodo-2-sulfamoylbenzoate are not available in the public domain. However, we can predict the expected spectral features based on the analysis of similar structures.

^1H NMR Spectroscopy (Predicted):

The ^1H NMR spectrum of a substituted methyl benzoate would show characteristic signals for the aromatic protons and the methyl ester protons. For the target molecule, one would expect:

- A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.
- A complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the iodo, aminosulfonyl, and methyl ester substituents.

^{13}C NMR Spectroscopy (Predicted):

The ^{13}C NMR spectrum would provide information about the carbon framework. Key expected signals include:

- A signal for the methyl ester carbon (-OCH₃) around 52 ppm.

- Signals for the aromatic carbons in the range of 120-140 ppm. The carbon bearing the iodine atom would likely be shifted to a higher field (lower ppm value) compared to the others.
- A signal for the carbonyl carbon of the methyl ester group in the downfield region, typically around 165 ppm.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum would show characteristic absorption bands for the functional groups present:

- N-H stretching: Two bands for the primary sulfonamide around 3350 and 3250 cm^{-1} .
- C=O stretching: A strong absorption for the ester carbonyl group around 1720 cm^{-1} .
- S=O stretching: Two strong bands for the sulfonyl group, typically in the regions of 1350-1300 cm^{-1} (asymmetric) and 1160-1140 cm^{-1} (symmetric).
- C-O stretching: An absorption for the ester C-O bond around 1250 cm^{-1} .

Mass Spectrometry (Predicted):

The mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (341.13 g/mol). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom and one sulfur atom. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the entire methyl ester group (-COOCH₃), and the aminosulfonyl group (-SO₂NH₂).

Applications in Drug Development and Medicinal Chemistry

While there is no specific information on the biological activity of methyl 4-iodo-2-sulfamoylbenzoate, its structural motifs suggest potential applications in medicinal chemistry.

The Role of the Sulfonamide Group:

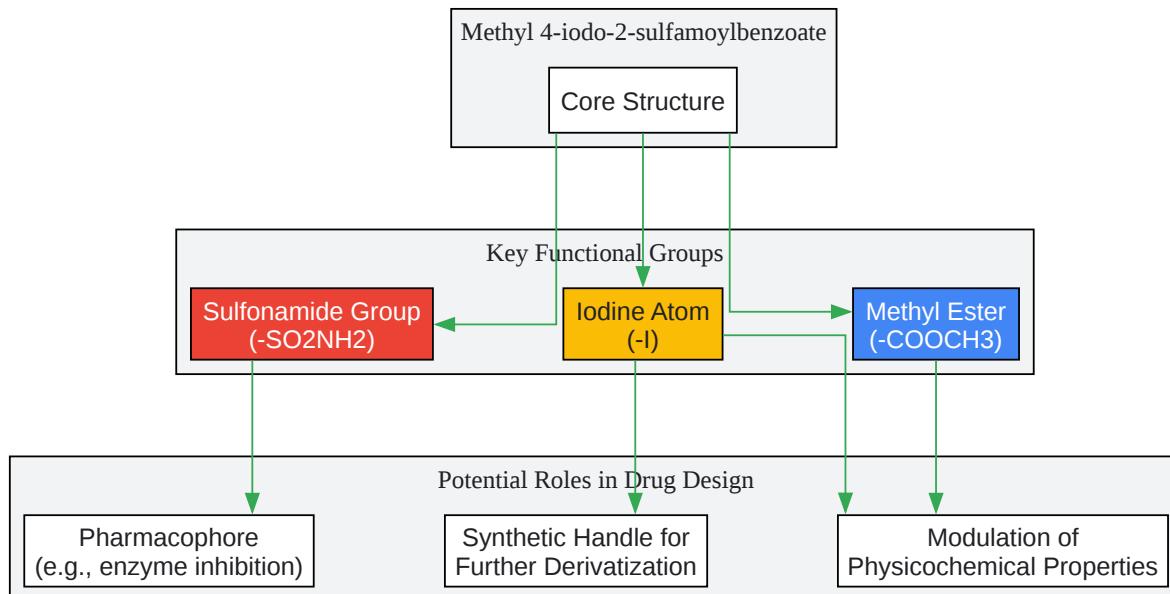
The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents.^{[2][3]} Its presence can confer a variety of biological activities, including:

- Antimicrobial activity: Sulfonamides were among the first synthetic antimicrobial agents.[2][3]
- Diuretic activity: Many diuretic drugs contain a sulfonamide moiety.
- Anticancer activity: Certain sulfonamides have shown efficacy as anticancer agents.
- Enzyme inhibition: The sulfonamide group can act as a zinc-binding group, leading to the inhibition of metalloenzymes such as carbonic anhydrase.[2]

The Role of the Iodinated Benzoic Acid Scaffold:

Iodo-substituted benzoic acids and their derivatives are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] The iodine atom can serve several purposes:

- Increased Lipophilicity: The presence of a halogen atom can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
- Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the *in vivo* half-life of a drug.
- Synthetic Handle: The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce further molecular complexity.



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Logical relationship of functional groups to potential roles in drug design.

Conclusion

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is a compound of interest due to the presence of key pharmacophoric groups. While specific experimental data is currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the properties and potential therapeutic utility of this molecule. Researchers and drug development professionals can use this guide as a starting point for their investigations into this and related compounds.

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